4-bromo-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid
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Overview
Description
4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid is a heterocyclic compound that features a bipyrazole core with various substituents, including a bromine atom, ethyl group, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions
Formation of Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Carboxylation: The carboxylic acid functionality can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)
Reduction: LiAlH4, NaBH4, ethanol (solvent)
Substitution: NaN3, KCN, DMF (solvent)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethylpyrazole: Lacks the ethyl and carboxylic acid groups.
1-ethyl-3,5-dimethylpyrazole: Lacks the bromine and carboxylic acid groups.
3,5-dimethylpyrazole-4-carboxylic acid: Lacks the bromine and ethyl groups.
Uniqueness
4-bromo-1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
4-bromo-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-4-16-6(3)7(5(2)15-16)9-8(12)10(11(17)18)14-13-9/h4H2,1-3H3,(H,13,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJASSOVABUUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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